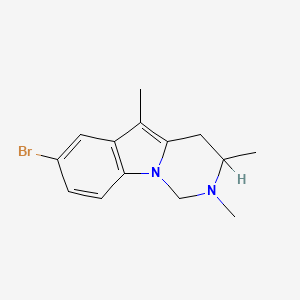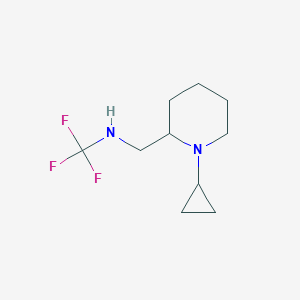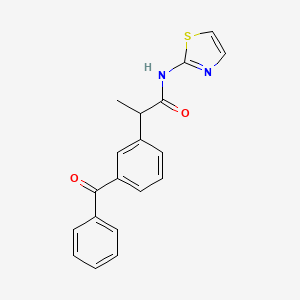
2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide is a synthetic organic compound that belongs to the class of amides It features a benzoyl group attached to a phenyl ring, which is further connected to a thiazole ring through a propionamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the benzoylphenyl intermediate with thioamide under acidic or basic conditions.
Amide Bond Formation: The final step involves the formation of the propionamide linkage. This can be done by reacting the thiazole intermediate with propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzoylphenyl)-N-(2-thiazolyl)acetamide: Similar structure but with an acetamide linkage instead of propionamide.
2-(3-Benzoylphenyl)-N-(2-thiazolyl)butyramide: Similar structure but with a butyramide linkage instead of propionamide.
2-(3-Benzoylphenyl)-N-(2-thiazolyl)benzamide: Similar structure but with a benzamide linkage instead of propionamide.
Uniqueness
2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiazole ring and the propionamide linkage can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
59512-34-4 |
|---|---|
Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(18(23)21-19-20-10-11-24-19)15-8-5-9-16(12-15)17(22)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,23) |
InChI Key |
OIIAVXZGGJLVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
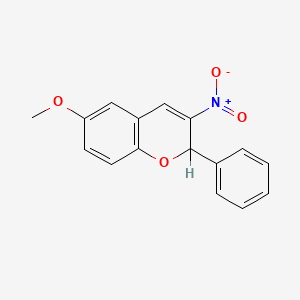
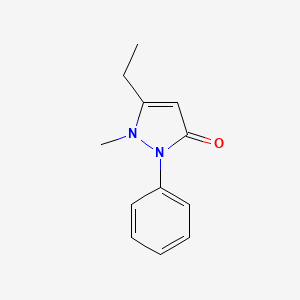
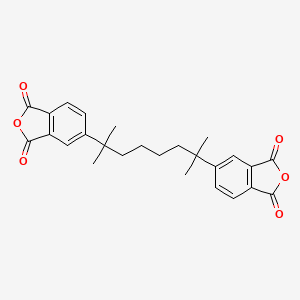
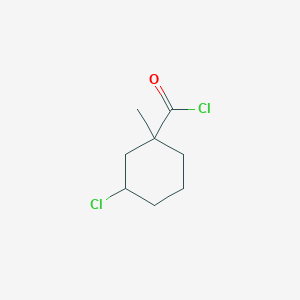


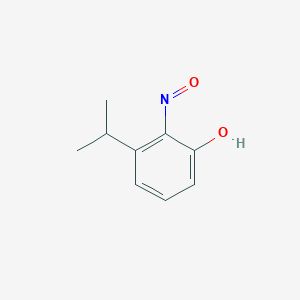
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)

